1-Azabicyclo[2.2.2]octan-3-yl 2-methylprop-2-enoate
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Overview
Description
1-Azabicyclo[2.2.2]octan-3-yl 2-methylprop-2-enoate is a compound that belongs to the class of bicyclic amines. This compound is characterized by its unique structure, which includes a bicyclic ring system with a nitrogen atom and an ester functional group. It is often used in various chemical and pharmaceutical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[2.2.2]octan-3-yl 2-methylprop-2-enoate typically involves the reaction of 1-Azabicyclo[2.2.2]octane with 2-methylprop-2-enoic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include acid chlorides, anhydrides, and catalysts such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Azabicyclo[2.2.2]octan-3-yl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
1-Azabicyclo[2.2.2]octan-3-yl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-yl 2-methylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its action can include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[2.2.2]octane: A related compound with a similar bicyclic structure but without the ester functional group.
2-Azabicyclo[3.2.1]octane: Another bicyclic amine with a different ring system.
3-Quinuclidinone: A compound with a similar bicyclic structure but with a ketone functional group.
Uniqueness
1-Azabicyclo[2.2.2]octan-3-yl 2-methylprop-2-enoate is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various applications, particularly in organic synthesis and pharmaceutical research.
Properties
CAS No. |
192385-58-3 |
---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H17NO2/c1-8(2)11(13)14-10-7-12-5-3-9(10)4-6-12/h9-10H,1,3-7H2,2H3 |
InChI Key |
FYHHADMSTRAIFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1CN2CCC1CC2 |
Origin of Product |
United States |
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